Tert-butyl 3-(2-(tert-butoxy)-2-oxoethoxy)-4,5-dichlorothiophene-2-carboxylate
Description
Tert-butyl 3-(2-(tert-butoxy)-2-oxoethoxy)-4,5-dichlorothiophene-2-carboxylate is a complex organic compound featuring a tert-butyl ester group, a dichlorothiophene ring, and an ethoxy linkage
Properties
IUPAC Name |
tert-butyl 4,5-dichloro-3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20Cl2O5S/c1-14(2,3)21-8(18)7-20-10-9(16)12(17)23-11(10)13(19)22-15(4,5)6/h7H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFXZRQIAJPOJDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=C(SC(=C1Cl)Cl)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-(tert-butoxy)-2-oxoethoxy)-4,5-dichlorothiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the dichlorothiophene core. The tert-butyl ester group is introduced through esterification reactions, often using tert-butyl alcohol and appropriate acid catalysts . The ethoxy linkage is formed via etherification reactions, which may involve the use of tert-butyl bromoacetate and suitable base catalysts .
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(2-(tert-butoxy)-2-oxoethoxy)-4,5-dichlorothiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as tert-butyl hydroperoxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation , lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the dichlorothiophene ring .
Scientific Research Applications
Tert-butyl 3-(2-(tert-butoxy)-2-oxoethoxy)-4,5-dichlorothiophene-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism by which tert-butyl 3-(2-(tert-butoxy)-2-oxoethoxy)-4,5-dichlorothiophene-2-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and binding affinity . Pathways involved may include oxidative stress responses and signal transduction mechanisms .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2,2,2-trichloroacetimidate: Used for tert-butylation of alcohols and phenols.
Tert-butyl hydroperoxide: An oxidizing agent used in various organic reactions.
Tert-butyl bromoacetate: Utilized in etherification reactions.
Uniqueness
Tert-butyl 3-(2-(tert-butoxy)-2-oxoethoxy)-4,5-dichlorothiophene-2-carboxylate is unique due to its combination of a dichlorothiophene ring and multiple tert-butyl groups, which confer distinct reactivity and stability properties. This makes it particularly valuable in synthetic chemistry and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
